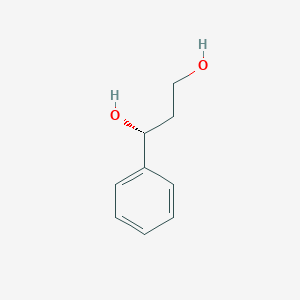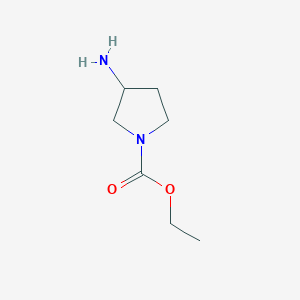![molecular formula C28H32N2O2S B012752 4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline CAS No. 104080-17-3](/img/structure/B12752.png)
4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane is an organic compound known for its unique photophysical properties, particularly its aggregation-induced emission. This compound is characterized by its ability to exhibit strong fluorescence in the solid state, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane typically involves a multi-step process. One common method includes the condensation of p-dimethylaminobenzaldehyde with p-methylphenylsulfonylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pH, and solvent concentration is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission, where its fluorescence is enhanced in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular motion, which prevents non-radiative decay pathways and enhances radiative emission. The molecular targets and pathways involved include interactions with various biological molecules and cellular structures, making it a valuable tool in bioimaging and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(p-dimethylaminostyryl)benzene: Similar in structure but lacks the sulfonylmethane group.
Bis(p-dimethylaminostyryl)anthracene: Contains an anthracene core instead of a phenylsulfonylmethane group.
Bis(p-dimethylaminostyryl)pyridine: Features a pyridine ring instead of a phenylsulfonylmethane group.
Uniqueness
Bis(p-dimethylaminostyryl)-p-methylphenylsulfonylmethane is unique due to its sulfonylmethane group, which imparts distinct photophysical properties and enhances its aggregation-induced emission. This makes it particularly valuable in applications requiring strong fluorescence in the solid state, such as in OLEDs and bioimaging.
Eigenschaften
IUPAC Name |
4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2S/c1-22-6-18-27(19-7-22)33(31,32)28(20-12-23-8-14-25(15-9-23)29(2)3)21-13-24-10-16-26(17-11-24)30(4)5/h6-21,28H,1-5H3/b20-12+,21-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCVRAOOWXXBB-ZIOPAAQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)


